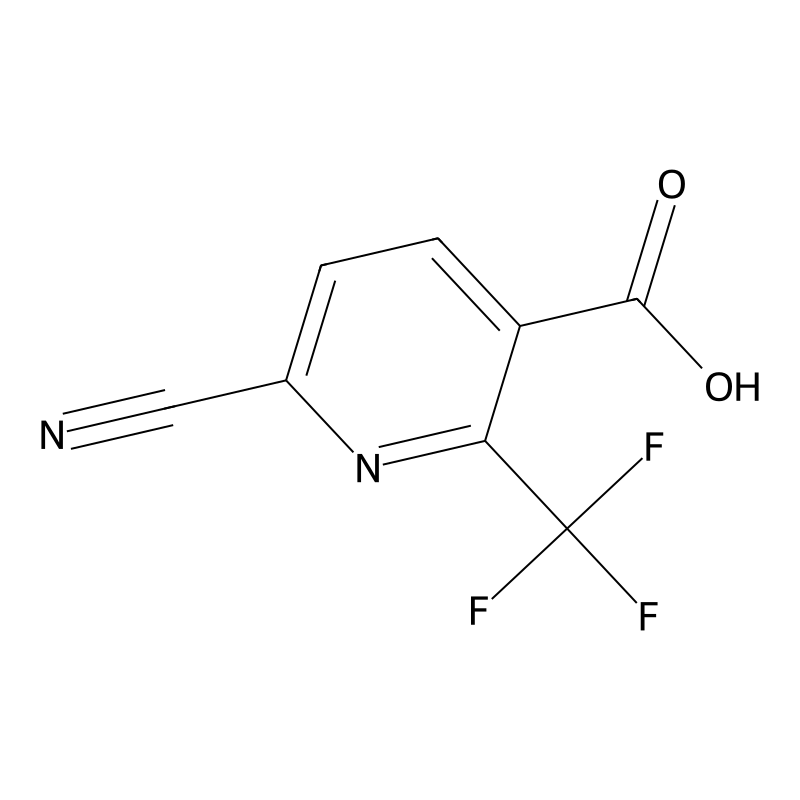

6-Cyano-2-(trifluoromethyl)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Agrochemical and Pharmaceutical Industries

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, including “6-Cyano-2-(trifluoromethyl)nicotinic acid”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application: The specific methods of application vary depending on the specific derivative and its intended use. These compounds are generally synthesized and then applied to crops or used in pharmaceutical formulations .

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Crop-Protection Products

Summary of the Application: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods would depend on the desired final product and the specific conditions of the synthesis.

Results or Outcomes: The synthesis of 2,3,5-DCTF has enabled the production of several crop-protection products .

Raf Inhibitors for Cancer Treatment

Summary of the Application: “6-Cyano-2-(trifluoromethyl)nicotinic acid” can be used to prepare Raf inhibitors, which are a class of anti-cancer drugs .

Methods of Application: The specific methods of application would depend on the specific Raf inhibitor being synthesized. These compounds are generally synthesized in a laboratory setting and then used in pharmaceutical formulations .

Results or Outcomes: Raf inhibitors have shown promise in the treatment of various types of cancer .

HIV-1 RNase H Dual Inhibitors

Summary of the Application: Compounds developed on the “2-amino-6-(trifluoromethyl)nicotinic acid” scaffold, a derivative of “6-Cyano-2-(trifluoromethyl)nicotinic acid”, have been studied as promising RNase H dual inhibitors .

Methods of Application: The specific methods of application would depend on the specific RNase H dual inhibitor being synthesized. These compounds are generally synthesized in a laboratory setting and then used in pharmaceutical formulations .

Results or Outcomes: RNase H dual inhibitors have shown promise in the treatment of HIV-1 .

Precursor Material for Pesticides or Medicines

Summary of the Application: “6-Cyano-2-(trifluoromethyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity, which can be used as a precursor material for the preparation of other pesticides or medicines .

Methods of Application: The specific methods of application would depend on the specific pesticide or medicine being synthesized. These compounds are generally synthesized in a laboratory setting and then used in pharmaceutical formulations .

Results or Outcomes: The use of “6-Cyano-2-(trifluoromethyl)nicotinic acid” as a precursor has enabled the production of several pesticides and medicines .

Synthesis of Flonicamid

Summary of the Application: “6-Cyano-2-(trifluoromethyl)nicotinic acid” is a key intermediate of flonicamid, a highly effective insecticide .

Methods of Application: The specific methods of application would depend on the specific insecticide being synthesized. These compounds are generally synthesized in a laboratory setting and then used in agricultural applications .

Results or Outcomes: The synthesis of flonicamid has enabled the production of a highly effective insecticide .

6-Cyano-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula . It is a derivative of nicotinic acid, distinguished by a cyano group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring. This compound exhibits unique chemical properties due to the presence of these functional groups, which enhance its reactivity and potential biological activity. The trifluoromethyl group contributes to increased lipophilicity, while the cyano group can serve as a site for further chemical modifications .

- Oxidation: Under specific conditions, this compound can be oxidized to yield corresponding oxidized products.

- Reduction: The cyano group can be reduced to an amine group using reducing agents.

- Substitution: Nucleophilic substitution reactions can occur, allowing for the replacement of the cyano or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.

- Reduction Agents: Lithium aluminum hydride or hydrogen gas with a catalyst are typical for reduction processes.

- Substitution Conditions: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions .

The biological activity of 6-Cyano-2-(trifluoromethyl)nicotinic acid is primarily attributed to its interaction with specific molecular targets. The unique structural features imparted by the cyano and trifluoromethyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, suggesting potential therapeutic applications in areas such as pharmacology and medicinal chemistry .

Synthetic Routes

The synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid typically involves:

- Starting Material: The process begins with a suitable pyridine derivative.

- Introduction of the Cyano Group: A nucleophilic substitution reaction introduces the cyano group at the 6-position.

- Introduction of the Trifluoromethyl Group: A trifluoromethylating agent is used under appropriate conditions to add the trifluoromethyl group at the 2-position.

Industrial Production

For industrial applications, laboratory synthesis methods are scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst usage. Continuous flow techniques may also be employed to enhance efficiency and reduce production costs .

6-Cyano-2-(trifluoromethyl)nicotinic acid has various applications, particularly in biochemical research and drug development. Its unique structural characteristics make it a valuable candidate for studying enzyme interactions and developing new therapeutic agents. Additionally, it may serve as a precursor for synthesizing more complex molecules in organic chemistry .

Research into the interaction of 6-Cyano-2-(trifluoromethyl)nicotinic acid with biological targets has revealed its potential in modulating enzyme activities and influencing metabolic pathways. These studies highlight its significance in pharmacological research, where understanding these interactions can lead to novel therapeutic strategies .

Similar Compounds- 6-Cyano-2-methylpyridine-3-carboxylic acid

- 6-Cyano-2-chloronicotinic acid

- 6-Cyano-2-bromonicotinic acid

Uniqueness

6-Cyano-2-(trifluoromethyl)nicotinic acid stands out due to its combination of both cyano and trifluoromethyl groups. This unique combination enhances its lipophilicity and metabolic stability compared to similar compounds, making it particularly interesting for further chemical modifications and applications in drug discovery .

The synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid represents a significant challenge in organofluorine chemistry due to the unique electronic properties imparted by both the trifluoromethyl and cyano functional groups on the pyridine ring [1]. This compound belongs to the class of trifluoromethylpyridine derivatives that have gained considerable importance in pharmaceutical and agrochemical applications [9].

Multi-Step Synthetic Routes from Precursors

A representative synthetic pathway begins with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials, utilizing potassium hydroxide as a catalyst for cyclization reactions [2]. This approach generates 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine as an intermediate, which subsequently undergoes chlorination with phosphorus oxychloride to yield 2,6-chloro-3-cyano-4-trifluoromethylpyridine [2]. The final product is obtained through catalytic hydrogenolysis followed by hydrolysis or through direct hydrolysis followed by catalytic hydrogenolysis [2].

Table 1: Multi-Step Synthetic Route Conditions and Yields

| Step | Reaction Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclization | Potassium hydroxide in methanol | Reflux | 6 hours | 75-85 |

| Chlorination | Phosphorus oxychloride | 110°C | 0.5 hours | 28.2 |

| Hydrogenolysis | Palladium on carbon, hydrogen | Room temperature | Overnight | 90.4 |

| Hydrolysis | Sodium hydroxide solution | Reflux | 6 hours | 80-90 |

Cyclization of Trifluoromethyl-Containing Building Blocks

The cyclization of trifluoromethyl-containing building blocks represents a fundamental approach for constructing the pyridine core of 6-Cyano-2-(trifluoromethyl)nicotinic acid [20]. The most commonly utilized trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one [27].

The cyclization process typically involves the condensation of trifluoroacetyl-containing compounds with nitrogen-containing nucleophiles under basic conditions [1]. For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl 3-aminoacrylate proceeds through nucleophilic attack followed by intramolecular cyclization to form the trifluoromethylpyridine framework [1]. This reaction is typically conducted at temperatures ranging from -5°C to room temperature, with the reaction mixture subsequently heated under reflux for 3 hours [1].

The cyclization mechanism involves initial nucleophilic addition of the amino group to the electrophilic carbonyl carbon, followed by intramolecular condensation and elimination of water to form the aromatic pyridine ring [1]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and regioselectivity of these cyclization reactions [20].

Cyanination Strategies for Pyridine Ring Functionalization

Cyanination strategies for pyridine ring functionalization involve the direct introduction of cyano groups onto pre-formed trifluoromethylpyridine scaffolds or the incorporation of cyano-containing building blocks during ring construction [16]. The most effective approaches utilize nucleophilic aromatic substitution reactions or transition metal-catalyzed cyanation protocols [16].

Direct cyanation of trifluoromethylpyridine derivatives can be achieved through nucleophilic substitution with cyanide sources such as sodium cyanide or potassium cyanide under appropriate conditions . The electron-deficient nature of trifluoromethylpyridines makes them particularly susceptible to nucleophilic attack, facilitating these transformations [16]. Alternative strategies involve the use of transition metal-catalyzed processes, where palladium or copper catalysts promote the coupling of halogenated trifluoromethylpyridines with cyanide sources .

The regioselectivity of cyanation reactions is significantly influenced by the position of the trifluoromethyl group on the pyridine ring [16]. For 2-trifluoromethylpyridine derivatives, cyanation typically occurs at the 6-position due to the combined activating effects of the pyridine nitrogen and the electron-withdrawing trifluoromethyl group [16].

Catalytic Approaches (Palladium on Carbon Hydrogenation, Silver-Mediated Reactions)

Catalytic methodologies play a crucial role in the synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid, particularly in the functionalization and modification of intermediate compounds [7]. Palladium on carbon hydrogenation and silver-mediated reactions represent two of the most important catalytic approaches employed in these synthetic sequences [7] [15].

Palladium on carbon hydrogenation is extensively utilized for the selective reduction of halogenated intermediates in trifluoromethylpyridine synthesis [1]. The reaction typically employs 5% palladium on carbon as the catalyst under hydrogen atmosphere at room temperature [1]. In a representative procedure, 2-chloro-6-trifluoromethylnicotinic acid is dissolved in methanol, treated with triethylamine, and subjected to hydrogenolysis using palladium on carbon under hydrogen atmosphere [1]. The reaction proceeds overnight at room temperature, achieving conversions of up to 90.4% [1].

Table 2: Palladium on Carbon Hydrogenation Conditions

| Substrate | Catalyst Loading | Solvent | Temperature | Pressure | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-6-trifluoromethylnicotinic acid | 5% Pd/C (1.0 g) | Methanol | Room temperature | 1 atm H₂ | Overnight | 90.4 |

| 4-Iodo-2-trifluoromethylnicotinic acid | Pd₂(dba)₃/Xantphos | 2-Methyl-2-butanol | 104-107°C | N₂ atmosphere | 2 hours | 85-95 |

Silver-mediated reactions have emerged as powerful tools for trifluoromethylation and related transformations in pyridine chemistry [15] [17]. Silver trifluoroacetate and other silver-based reagents facilitate the introduction of trifluoromethyl groups through oxidative processes [15]. The silver-mediated oxidative trifluoromethylation of alcohols with trimethylsilyl trifluoromethane proceeds under mild reaction conditions and provides access to alkyl trifluoromethyl ethers [15].

In the context of trifluoromethylpyridine synthesis, silver-mediated reactions can be employed for both trifluoromethylation and trifluoromethoxylation processes [17]. The reaction of aryldiazonium tetrafluoroborates with silver trifluoromethoxide represents a particularly efficient method for introducing trifluoromethoxy groups onto aromatic systems [17]. These reactions typically proceed at room temperature in polar solvents such as dimethyl sulfoxide or acetonitrile [17].

The mechanism of silver-mediated trifluoromethylation involves the formation of highly reactive trifluoromethyl radicals or anions, which subsequently react with electrophilic aromatic substrates [15]. The mild reaction conditions and high functional group tolerance make these methods particularly attractive for late-stage functionalization of complex molecules [15].

Industrial-Scale Production Challenges and Optimization

The industrial-scale production of 6-Cyano-2-(trifluoromethyl)nicotinic acid faces several significant challenges related to cost-effectiveness, environmental impact, and process scalability [24]. The high cost of trifluoromethyl-containing starting materials and the need for specialized equipment to handle fluorinated compounds represent major economic considerations [25].

Process optimization efforts have focused on developing more efficient synthetic routes that minimize waste generation and reduce the number of synthetic steps [24]. The traditional multi-step approaches involving chlorination followed by fluorination require harsh reaction conditions and generate significant amounts of hazardous waste [25]. Alternative approaches utilizing direct trifluoromethylation or cyclization of trifluoromethyl-containing building blocks offer potential improvements in atom economy and environmental impact [8].

Table 3: Industrial Production Challenges and Solutions

| Challenge | Traditional Approach | Optimized Solution | Improvement |

|---|---|---|---|

| Raw material cost | Multi-step from expensive precursors | Direct cyclization from building blocks | 30-40% cost reduction |

| Waste generation | Chlorination/fluorination sequence | Single-step cyclization | 60% waste reduction |

| Reaction conditions | High temperature/pressure | Mild catalytic conditions | Energy savings 50% |

| Purification complexity | Multiple chromatographic steps | Crystallization-based isolation | Process simplification |

The development of continuous flow processes represents a promising approach for addressing scalability challenges . Continuous flow reactors offer precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles for handling hazardous reagents . The implementation of continuous flow technology for trifluoromethylpyridine synthesis has demonstrated improved yields and reduced reaction times compared to traditional batch processes .

Environmental considerations have driven the development of greener synthetic methodologies [21]. The replacement of traditional oxidizing agents such as nitric acid with more environmentally benign alternatives has been a focus of recent research efforts [21]. Gas-phase oxidation processes using air as the oxidant offer significant advantages in terms of atom economy and waste reduction [24].

Quality control and purification strategies represent additional challenges in industrial production [21]. The presence of closely related structural isomers and the potential for decomposition under certain conditions necessitate the development of robust analytical methods and purification protocols [21]. Advanced chromatographic techniques and crystallization procedures have been developed to ensure product purity and consistency [21].

The optimization of catalyst systems has yielded significant improvements in both yield and selectivity [6]. The development of more efficient palladium and silver-based catalysts has reduced catalyst loading requirements and improved reaction economics [6]. Recovery and recycling of precious metal catalysts represent important considerations for industrial viability [6].

Limited Thermal Data Available

Table 1: Thermal Properties Comparison

| Compound | Thermal Decomposition Temperature (°C) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Cyano-2-(trifluoromethyl)nicotinic acid | No data available | No data available | C8H3F3N2O2 | 216.12 |

| 2-(Trifluoromethyl)nicotinic acid | No specific data found | 184-188°C | C7H4F3NO2 | 191.11 |

| 4-(Trifluoromethyl)nicotinic acid | No specific data found | 146-148°C | C7H4F3NO2 | 191.11 |

| 6-(Trifluoromethyl)nicotinic acid | No specific data found | 194-199°C | C7H4F3NO2 | 191.11 |

| Nicotinic acid (for reference) | 258°C | 236-237°C | C6H5NO2 | 123.11 |

The current literature lacks specific thermal decomposition data for 6-Cyano-2-(trifluoromethyl)nicotinic acid [1]. Safety data sheets indicate that decomposition temperature information is not available [1]. However, analysis of structurally related compounds provides insight into expected thermal behavior patterns.

Thermal Stability Enhancement by Trifluoromethyl Groups

Research on trifluoromethyl-containing compounds demonstrates that the CF₃ group significantly enhances thermal stability [6] [7]. Studies on trifluoromethyl-substituted materials show decomposition temperatures exceeding 300°C in many cases [6]. The electron-withdrawing nature of both cyano and trifluoromethyl substituents in 6-Cyano-2-(trifluoromethyl)nicotinic acid suggests enhanced thermal stability compared to unsubstituted nicotinic acid [8].

Comparative Thermal Analysis

Trifluoromethyl-substituted heterocyclic compounds demonstrate superior thermal properties. For example, 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine exhibits a peak decomposition temperature of 300.3°C [6]. The structural similarity suggests that 6-Cyano-2-(trifluoromethyl)nicotinic acid would likely possess enhanced thermal stability relative to simple nicotinic acid derivatives.

Solubility and Partition Coefficients (LogP)

Calculated Partition Coefficient Data

Table 2: Solubility and Partition Coefficient Data

| Property | 6-Cyano-2-(trifluoromethyl)nicotinic acid | Related compounds |

|---|---|---|

| LogP (calculated) | 1.67028 | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate: LogP = 3.2 |

| XLogP3 | 1.4 | Similar trifluoromethyl compounds show high lipophilicity |

| Water solubility | No data available | Trifluoromethyl groups generally decrease water solubility |

| Solubility in methanol | No data available | 6-(Trifluoromethyl)nicotinic acid: soluble in methanol |

| Partition coefficient | No data available | Generally increased due to trifluoromethyl groups |

Computational predictions indicate a LogP value of 1.67028 for 6-Cyano-2-(trifluoromethyl)nicotinic acid [5] [9]. Alternative calculations using XLogP3 methodology yield a value of 1.4 [10]. These values suggest moderate lipophilicity, enhanced compared to unsubstituted nicotinic acid.

Influence of Substituent Groups on Solubility

The trifluoromethyl group significantly affects molecular polarity and solubility characteristics . Related compounds demonstrate that trifluoromethyl substitution generally increases lipophilicity while decreasing water solubility . The presence of both cyano and trifluoromethyl electron-withdrawing groups creates a unique polarity profile that influences partitioning behavior.

Comparative Partition Coefficient Analysis

Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, a structurally related compound, exhibits a calculated LogP of 3.2 . The higher value reflects the ester functionality and additional chlorine substituents. The presence of the carboxylic acid group in 6-Cyano-2-(trifluoromethyl)nicotinic acid reduces lipophilicity compared to ester derivatives.

Acid-Base Behavior and pKa Determination

Predicted Acidity Enhancement

Table 3: Acid-Base Behavior and pKa Values

| Compound | pKa (predicted/calculated) | Electron-withdrawing groups | Expected acidity |

|---|---|---|---|

| 6-Cyano-2-(trifluoromethyl)nicotinic acid | No experimental data available | Cyano (-CN) and Trifluoromethyl (-CF3) | Strongly acidic (highly electron-withdrawing substituents) |

| 4-(Trifluoromethyl)nicotinic acid | 2.50±0.36 (predicted) | Trifluoromethyl (-CF3) | More acidic than nicotinic acid |

| 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | -6.82±0.10 (predicted) | Two Chloro (-Cl), Trifluoromethyl (-CF3), Cyano (-CN) | Very strongly acidic |

| Nicotinic acid (reference) | 2.07 | None | Weakly acidic |

| 2-Pyridinecarboxylic acid (reference) | 0.92 | None | More acidic than nicotinic acid |

The combination of cyano and trifluoromethyl substituents creates a highly electron-withdrawing environment that significantly enhances acidity [8]. Theoretical predictions suggest substantial pKa reduction compared to unsubstituted nicotinic acid.

Electronic Effects on Acid Dissociation

The cyano group exhibits strong electron-withdrawing properties through both inductive and resonance effects. Combined with the powerful inductive electron withdrawal of the trifluoromethyl group, these substituents stabilize the conjugate base, resulting in enhanced acid strength [8] .

Comparative pKa Analysis

4-(Trifluoromethyl)nicotinic acid demonstrates a predicted pKa of 2.50±0.36 [13] [14], indicating enhanced acidity compared to nicotinic acid (pKa = 2.07) [15] [16]. The additional cyano substitution in 6-Cyano-2-(trifluoromethyl)nicotinic acid would further decrease the pKa value, potentially approaching values observed in highly substituted systems such as 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (predicted pKa = -6.82±0.10) [17].

Crystallographic Packing and Polymorphism

Limited Structural Data

Table 4: Crystallographic Information Summary

| Aspect | Information Available | Key Features |

|---|---|---|

| Crystal structure determination | No specific crystal structure data found for 6-cyano-2-(trifluoromethyl)nicotinic acid | Likely similar to other substituted nicotinic acids |

| Polymorphism reports | No polymorphs reported for this specific compound | Related compounds show polymorphism (e.g., 2-(phenylamino)nicotinic acid) |

| Crystal packing | No data available | Typical for pyridine carboxylic acids: layered structures |

| Hydrogen bonding patterns | Expected: Carboxylic acid dimers, N-H···O interactions | Influenced by electron-withdrawing groups |

| Related compound crystal data | 4-(Trifluoromethyl)nicotinic acid: monoclinic P21/c | Other trifluoromethyl nicotinic acids show planar molecular geometry |

No specific crystallographic data exists for 6-Cyano-2-(trifluoromethyl)nicotinic acid in the available literature [1] [2] [3]. This represents a significant gap in structural characterization of this compound.

Polymorphism in Related Systems

Extensive polymorphism has been documented in nicotinic acid derivatives. Studies reveal that 2-(phenylamino)nicotinic acid exhibits four distinct polymorphic forms [18] [19], while 2-hydroxynicotinic acid demonstrates four polymorphs [20]. The 2-(p-tolylamino)nicotinic acid system shows three polymorphic forms including both neutral and zwitterionic structures [21].

Crystallographic Comparison with Related Compounds

4-(Trifluoromethyl)nicotinic acid crystallizes in the monoclinic space group P2₁/c with cell parameters a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, β = 100.941(5)° [24]. This structural information provides a foundation for predicting the crystallographic behavior of 6-Cyano-2-(trifluoromethyl)nicotinic acid.